3-Azidopiperidine-2,6-dione 3-Azidopiperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 1974402-37-3
VCID: VC6657907
InChI: InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11)
SMILES: C1CC(=O)NC(=O)C1N=[N+]=[N-]
Molecular Formula: C5H6N4O2
Molecular Weight: 154.129

3-Azidopiperidine-2,6-dione

CAS No.: 1974402-37-3

Cat. No.: VC6657907

Molecular Formula: C5H6N4O2

Molecular Weight: 154.129

* For research use only. Not for human or veterinary use.

3-Azidopiperidine-2,6-dione - 1974402-37-3

Specification

CAS No. 1974402-37-3
Molecular Formula C5H6N4O2
Molecular Weight 154.129
IUPAC Name 3-azidopiperidine-2,6-dione
Standard InChI InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11)
Standard InChI Key XRFYBLAXLGAQRA-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N=[N+]=[N-]

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Azidopiperidine-2,6-dione features a six-membered piperidine ring with two ketone groups at positions 2 and 6 and an azide substituent at position 3. The IUPAC name, 3-azidopiperidine-2,6-dione, reflects this arrangement, while its SMILES notation ([N-]=[N+]=NC1CCC(=O)NC1=O) provides a machine-readable representation of the structure . The azide group (-N₃) introduces significant reactivity, enabling participation in click chemistry reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Comparative analysis with structurally related compounds reveals distinct properties. For example, 3-methylpiperidine-2,6-dione (CAS 29553-51-3), which substitutes the azide with a methyl group, exhibits a lower molecular weight (127.14 g/mol) and altered solubility profiles due to reduced polarity . The following table summarizes key physicochemical data:

Property3-Azidopiperidine-2,6-dione3-Methylpiperidine-2,6-dione
Molecular FormulaC₅H₆N₄O₂C₆H₉NO₂
Molecular Weight (g/mol)154.13127.14
Purity95% Not specified
Key Functional GroupsAzide, diketoneMethyl, diketone

Spectroscopic Characterization

While direct spectroscopic data for 3-azidopiperidine-2,6-dione remains limited in publicly available literature, inferences can be drawn from analogous compounds. The azide group typically exhibits a strong infrared absorption band near 2100 cm⁻¹ due to the asymmetric stretching vibration of the N₃ moiety . Nuclear magnetic resonance (NMR) spectroscopy would likely show distinct proton environments:

  • ¹H NMR: Deshielded protons adjacent to the electron-withdrawing azide and carbonyl groups, with complex splitting patterns due to ring conformation.

  • ¹³C NMR: Carbonyl carbons expected near 170-180 ppm, with the azide-bearing carbon resonating upfield relative to aliphatic carbons .

Synthesis and Manufacturing

Established Synthetic Routes

  • Ring Formation: Cyclization of glutaric acid derivatives to form the piperidine-2,6-dione core.

  • Azide Introduction: Nucleophilic displacement of a leaving group (e.g., mesylate or bromide) at position 3 using sodium azide (NaN₃). This mirrors methods employed in the synthesis of 3′-azido-2′,3′-dideoxynucleosides, where mesylation followed by azide displacement achieves regioselective functionalization .

Challenges in such syntheses may include:

  • Competing elimination reactions during azide substitution

  • Sensitivity of the azide group to reduction or thermal degradation

  • Purification difficulties due to the polar nature of intermediates

Industrial-Scale Production Considerations

Commercial availability through suppliers like AChemBlock (Catalog ID: U141585) indicates established manufacturing protocols, though proprietary details remain undisclosed . Scale-up would require addressing:

  • Safety: Azides pose explosion risks at high concentrations or temperatures, necessitating dilute reaction conditions and rigorous temperature control.

  • Purification: Chromatographic methods (e.g., silica gel column chromatography) or recrystallization likely achieve the reported 95% purity .

Reactivity and Derivative Formation

Azide-Specific Reactions

The azide group in 3-azidopiperidine-2,6-dione enables transformative reactions:

  • Click Chemistry: Reaction with terminal alkynes via CuAAC forms 1,2,3-triazole linkages, valuable for bioconjugation or polymer synthesis.

  • Staudinger Reaction: Conversion to iminophosphoranes by reaction with triphenylphosphine, enabling subsequent transformations to amines or amides .

Ketone Reactivity

The two ketone groups permit further functionalization:

  • Condensation Reactions: Formation of hydrazones or semicarbazones for crystallography or coordination chemistry.

  • Reduction: Selective reduction to secondary alcohols could modulate solubility and biological activity .

Pharmaceutical and Materials Science Applications

Drug Discovery Intermediate

While direct biological data for 3-azidopiperidine-2,6-dione is scarce, its structural analogs demonstrate therapeutic potential. For instance, 3′-azido-2′,3′-dideoxynucleosides exhibit potent anti-HIV activity through inhibition of reverse transcriptase . The azide group in such compounds enhances metabolic stability by resisting enzymatic degradation, a property that could extend to piperidine-based derivatives .

Polymer and Material Synthesis

The dual reactivity of azide and ketone groups makes 3-azidopiperidine-2,6-dione a candidate for:

  • Crosslinking Agents: In epoxy resins or polyurethanes, where azide-alkyne cycloadditions create robust covalent networks.

  • Peptide Mimetics: Incorporation into pseudopeptide backbones via click chemistry, enabling stable secondary structure mimics .

Recent Advances and Future Directions

Emerging patents highlight growing interest in piperidine dione derivatives. US11299485B2 discloses thiophene-piperidine dione hybrids as kinase inhibitors, suggesting potential therapeutic applications for 3-azidopiperidine-2,6-dione derivatives . Future research directions include:

  • Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral activity.

  • Prodrug Development: Leveraging the azide as a bioreducible moiety for targeted drug delivery.

  • Polymer Chemistry: Designing stimuli-responsive materials using azide photolysis or thermal decomposition .

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